molecular formula C52H78N10O17 B14754662 4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol

4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol

Cat. No.: B14754662
M. Wt: 1115.2 g/mol
InChI Key: CICINYKKPVZUJZ-IJRFUXDPSA-N
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Description

The compound “4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol” is a complex chemical entity that combines multiple functional groups and structural motifs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidobenzoic acid typically involves the acetylation of para-aminobenzoic acid. This reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include heating the mixture to a specific temperature to facilitate the acetylation process.

For the synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one, a common approach is the glycosylation of a purine base with a protected sugar derivative. This reaction often requires the use of a Lewis acid catalyst and an appropriate solvent to achieve high yields.

1-(Dimethylamino)propan-2-ol can be synthesized through the reaction of dimethylamine with propylene oxide. This reaction is typically carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of these compounds involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The processes are designed to maximize yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the sugar moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring in 4-acetamidobenzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of carbonyl groups results in alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. The sugar moiety and purine base are of particular interest in nucleic acid research.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. The purine base is a key component of many biologically active molecules, including antiviral and anticancer agents.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel materials and drugs.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, affecting their structure and function. The sugar moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The overall effect is determined by the combination of these interactions and the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Para-aminobenzoic acid: Similar to 4-acetamidobenzoic acid but lacks the acetyl group.

    Adenosine: Contains a purine base and a sugar moiety, similar to 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one.

    Dimethylaminoethanol: Similar to 1-(dimethylamino)propan-2-ol but with a shorter carbon chain.

Uniqueness

The uniqueness of the compound lies in its combination of functional groups and structural motifs. This allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C52H78N10O17

Molecular Weight

1115.2 g/mol

IUPAC Name

4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol

InChI

InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-7,10,15-17H,1H2;3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3/t4-,5?,6-,7-,10-;;;;;;/m1....../s1

InChI Key

CICINYKKPVZUJZ-IJRFUXDPSA-N

Isomeric SMILES

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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